molecular formula C14H17NO2 B15170403 3-Butyl-6-methoxyquinolin-2(1H)-one CAS No. 647836-49-5

3-Butyl-6-methoxyquinolin-2(1H)-one

Cat. No.: B15170403
CAS No.: 647836-49-5
M. Wt: 231.29 g/mol
InChI Key: OQJKDOLYEUVTMN-UHFFFAOYSA-N
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Description

3-Butyl-6-methoxyquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a butyl group and a methoxy group in the quinoline structure can influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-6-methoxyquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with butyl bromide and methoxybenzaldehyde in the presence of a base can lead to the formation of the desired quinoline derivative.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-6-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3-Butyl-6-methoxyquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the butyl and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    6-Methoxyquinoline: Lacks the butyl group but has similar properties.

    3-Butylquinoline: Lacks the methoxy group but retains the butyl group.

Uniqueness

3-Butyl-6-methoxyquinolin-2(1H)-one is unique due to the presence of both the butyl and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other quinoline derivatives.

Properties

CAS No.

647836-49-5

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

3-butyl-6-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C14H17NO2/c1-3-4-5-10-8-11-9-12(17-2)6-7-13(11)15-14(10)16/h6-9H,3-5H2,1-2H3,(H,15,16)

InChI Key

OQJKDOLYEUVTMN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C=CC(=C2)OC)NC1=O

Origin of Product

United States

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